Barbexaclone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

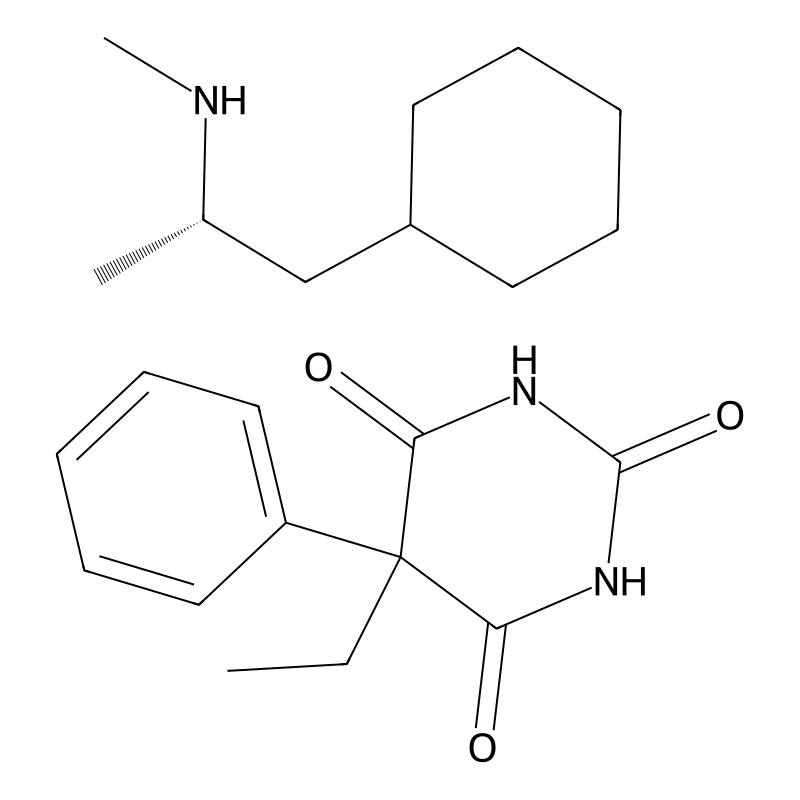

Barbexaclone is a pharmaceutical compound that combines two active ingredients: propylhexedrine and phenobarbital. It is classified as an antiepileptic medication, primarily used for the treatment of seizures. The chemical formula for barbexaclone is , and it is composed of approximately 40% propylhexedrine and 60% phenobarbital by weight . The compound was utilized in Turkey until its market withdrawal in 2009, and it is known for its unique combination of sedative and stimulant properties, attributed to its constituent components .

Barbexaclone exhibits significant biological activity as an anticonvulsant. The pharmacological action of barbexaclone is largely influenced by its components:

- Phenobarbital: A well-established barbiturate that enhances GABA (gamma-aminobutyric acid) activity, leading to increased inhibitory neurotransmission in the brain.

- Propylhexedrine: An adrenergic agonist that can stimulate the central nervous system, potentially counteracting the sedative effects of phenobarbital .

Studies indicate that barbexaclone may be as effective as phenobarbital alone in treating seizures while offering better tolerance with fewer sedative side effects .

Barbexaclone can be synthesized through the combination of propylhexedrine and phenobarbital. Propylhexedrine itself can be synthesized from cyclohexylacetone via reductive amination or through catalytic hydrogenation of methamphetamine . The synthesis of barbexaclone involves careful formulation to ensure the correct ratio of propylhexedrine to phenobarbital, allowing it to retain its therapeutic efficacy while minimizing adverse effects.

Barbexaclone has been primarily applied in the treatment of epilepsy and seizure disorders. Its dual-action mechanism makes it particularly beneficial in clinical settings where managing seizure frequency without excessive sedation is crucial. Despite its historical use, barbexaclone was withdrawn from the market in Turkey due to concerns about safety and efficacy compared to newer antiepileptic drugs like levetiracetam .

Barbexaclone shares similarities with several other compounds used in the treatment of seizures and related conditions. Below are some comparable compounds:

| Compound | Composition | Primary Use | Unique Features |

|---|---|---|---|

| Phenobarbital | Barbiturate | Anticonvulsant | Well-established efficacy but significant sedation |

| Propylhexedrine | Alkylamine | Nasal decongestant/anticonvulsant | Stimulant properties counteract sedation |

| Levetiracetam | Pyrrolidine derivative | Antiepileptic | Fewer side effects; broad spectrum efficacy |

| Carbamazepine | Iminostilbene | Anticonvulsant | Effective for various types of seizures |

| Valproic acid | Fatty acid derivative | Antiepileptic | Broad spectrum; also used for mood stabilization |

Barbexaclone's uniqueness lies in its specific combination of a stimulant (propylhexedrine) and a sedative (phenobarbital), which allows it to manage seizures effectively while minimizing excessive sedation compared to traditional barbiturates like phenobarbital alone .

Historical Synthetic Pathways (Knoll Process)

The development of barbexaclone synthesis can be traced to the work pioneered by Knoll pharmaceutical company in Italy, where the compound was first introduced as Maliasin in 1983 [1]. The historical Knoll process represented a significant advancement in pharmaceutical salt formation technology, establishing the foundation for fixed-ratio drug combination manufacturing.

The Knoll process involves the formation of barbexaclone through a salt formation reaction between two key precursor components: the sodium salt of phenylethylbarbituric acid (phenobarbital sodium) and 1-cyclohexyl-2-methylamino propane hydrochloride (propylhexedrine hydrochloride) [1]. This synthetic approach was revolutionary as it demonstrated that therapeutic combinations could be achieved through direct salt formation rather than physical mixing of separate compounds.

The historical manufacturing process begins with the preparation of 25.4 grams of sodium salt of phenylethylbarbituric acid and 19.1 grams of 1-cyclohexyl-2-methylamino propane hydrochloride [1]. These quantities represent a carefully calibrated stoichiometric ratio designed to achieve the desired 60:40 weight ratio of phenobarbital to propylhexedrine in the final product [2]. The reaction is conducted under reflux conditions in a mixed solvent system comprising 125 cubic centimeters each of ethyl acetate and ethanol [1].

The reflux process continues for thirty minutes at elevated temperature, during which the salt formation reaction proceeds to completion [1]. A critical aspect of the Knoll process involves the immediate filtration of the hot reaction mixture to remove precipitated sodium chloride, a byproduct of the salt exchange reaction [1]. This filtration step is essential for product purity and must be performed while the solution remains at elevated temperature to prevent premature crystallization of the desired product.

Following filtration, the solution undergoes concentration by evaporation to approximately half its original volume [1]. This concentration step serves multiple purposes: it removes excess solvent, increases the supersaturation of the barbexaclone salt, and creates optimal conditions for crystallization. Upon cooling, the process yields 42.5 grams of barbexaclone in crystalline form with a characteristic melting point range of 130-133°C [1].

The Knoll process demonstrates several key principles that became fundamental to pharmaceutical salt synthesis. The use of mixed solvent systems provides optimal solubility characteristics for both reactants while facilitating product crystallization. The reflux conditions ensure complete salt formation by providing sufficient thermal energy to overcome activation barriers. The immediate hot filtration technique prevents impurity incorporation while maintaining reaction efficiency.

Modern Optimization Strategies for Salt Formation

Contemporary approaches to barbexaclone synthesis have evolved to incorporate advanced pharmaceutical manufacturing principles, focusing on process optimization, yield improvement, and quality enhancement. Modern salt formation strategies emphasize the understanding of thermodynamic and kinetic factors that govern crystallization processes [3].

Salt screening methodologies now form the cornerstone of modern barbexaclone synthesis optimization [3]. The process begins with comprehensive characterization of the free acid and base components, providing essential information for counterion selection and crystallization condition planning [3]. For barbexaclone, this involves detailed analysis of phenobarbital acid properties and propylhexedrine base characteristics, including determination of pKa values and ionization behavior [3].

Modern optimization strategies incorporate systematic evaluation of multiple synthesis parameters simultaneously. Solvent selection has evolved beyond the simple ethyl acetate-ethanol system of the Knoll process to include comprehensive screening of solvent polarity, dielectric constant, and hydrogen bonding capacity [3]. Advanced techniques utilize Design of Experiments methodologies to optimize temperature profiles, concentration gradients, and agitation parameters.

Counterion selection strategies now employ sophisticated computational modeling to predict salt formation feasibility and stability [3]. The propylhexedrine-phenobarbital combination represents an optimal pairing based on complementary acid-base strength, with the pKa differential providing driving force for stable salt formation [3]. Modern approaches utilize salt screening at the microlevel, allowing rapid evaluation of multiple crystallization conditions before scale-up [3].

Temperature control optimization has become increasingly sophisticated, moving beyond simple reflux conditions to incorporate controlled heating and cooling profiles. Modern processes utilize programmed temperature ramping to control nucleation rates and crystal growth kinetics. The cooling crystallization phase employs controlled temperature reduction rates to optimize crystal size distribution and morphology.

Advanced purification strategies have replaced simple hot filtration with multi-stage purification sequences. Modern processes incorporate recrystallization steps using carefully selected solvent systems to achieve pharmaceutical-grade purity levels. Quality-by-design principles ensure that critical quality attributes are built into the process rather than tested into the final product.

Process analytical technology integration allows real-time monitoring of salt formation progress through spectroscopic techniques. Near-infrared spectroscopy and Raman spectroscopy provide continuous monitoring of conversion rates and product formation. These technologies enable precise endpoint determination and reduce batch-to-batch variability.

Scale-up strategies for modern barbexaclone synthesis incorporate computational fluid dynamics modeling to ensure consistent mixing and heat transfer at manufacturing scale. Advanced reactor design considerations include geometric scaling factors, impeller design optimization, and heat transfer coefficient maintenance across different production scales.

Quality Control Challenges in Fixed-Ratio Formulation

The manufacture of barbexaclone presents unique quality control challenges inherent to fixed-ratio pharmaceutical combinations, requiring specialized analytical methodologies and stringent process controls to ensure consistent therapeutic performance [4] [5].

The primary quality control challenge lies in maintaining the precise 60:40 weight ratio of phenobarbital to propylhexedrine throughout the manufacturing process [2]. This fixed ratio is critical for therapeutic efficacy, as deviations can significantly impact the pharmacological balance between sedative and stimulant effects. Traditional analytical methods require separation of the salt components for individual quantification, adding complexity to routine quality control procedures [4].

Counterion quantification represents a mandatory requirement for pharmaceutical salt quality control, necessitating specialized analytical methodologies [4]. Ion chromatography serves as the standard technique for barbexaclone analysis, providing excellent sensitivity and specificity for both cationic and anionic components [4]. However, the complexity of ion chromatography systems presents operational challenges in routine quality control environments, including instrument drift, extended equilibration times, and maintenance requirements during periods of infrequent use [4].

Alternative analytical approaches have been developed to address ion chromatography limitations in high-throughput quality control applications [4]. For barbexaclone analysis, where chloride levels typically range from 5-15 weight percent, high-sensitivity instrumentation may not be required, allowing implementation of simpler analytical methodologies [4]. These approaches must maintain accuracy and precision while offering improved operational reliability.

Chemical compatibility assessment forms another critical quality control dimension for barbexaclone manufacturing [5]. The combination of phenobarbital and propylhexedrine in a single salt form requires comprehensive evaluation of potential drug-drug interactions and chemical stability [5]. Long-term stability studies must demonstrate that the salt formation does not generate new impurities or degradation products that could compromise safety or efficacy.

Physicochemical property control presents additional challenges specific to salt formulations. Crystal morphology, particle size distribution, and polymorphic form must be consistently controlled to ensure reproducible dissolution characteristics and bioavailability [3]. The crystallization conditions employed in barbexaclone synthesis directly influence these critical quality attributes, requiring careful process monitoring and control.

Manufacturing process validation for barbexaclone must address the unique aspects of salt formation chemistry. Process validation protocols must demonstrate consistent achievement of target composition ratios across multiple batches while maintaining acceptable impurity profiles. Statistical process control methodologies are essential for monitoring critical process parameters and detecting trends that could impact product quality.

Analytical method validation for barbexaclone requires specialized considerations for salt-form pharmaceuticals. Methods must demonstrate specificity for the intact salt form while providing accurate quantification of individual components. Cross-validation studies comparing different analytical techniques ensure robustness and reliability of quality control procedures.

Impurity profiling for barbexaclone presents unique challenges due to the potential for both synthetic impurities and degradation products from each component [5]. Comprehensive impurity specifications must account for starting material impurities, process-related impurities, and potential interaction products. Advanced analytical techniques including liquid chromatography-mass spectrometry may be required for complete impurity characterization.

Environmental monitoring during barbexaclone manufacturing must address the specific requirements of salt formation processes. Solvent residue analysis requires specialized techniques to quantify multiple solvents simultaneously, including ethyl acetate, ethanol, and any cleaning solvents used in equipment preparation. Residual sodium chloride from the salt exchange reaction must also be monitored and controlled.

Stability-indicating analytical methods for barbexaclone must demonstrate capability to detect degradation of either component while maintaining accuracy for the intact salt form. Forced degradation studies under various stress conditions identify potential degradation pathways and guide specification development. Real-time and accelerated stability programs provide ongoing assessment of product quality throughout the intended shelf life.

| Quality Control Parameter | Specification Range | Analytical Method | Frequency |

|---|---|---|---|

| Phenobarbital Content | 58.0-62.0% | HPLC-UV | Every batch |

| Propylhexedrine Content | 38.0-42.0% | HPLC-UV | Every batch |

| Chloride Content | 5.0-15.0% | Ion Chromatography | Every batch |

| Total Impurities | ≤ 2.0% | HPLC-UV/MS | Every batch |

| Moisture Content | ≤ 1.0% | Karl Fischer | Every batch |

| Crystalline Form | Confirmed | X-ray Diffraction | Quarterly |

The implementation of quality-by-design principles in barbexaclone manufacturing requires comprehensive understanding of the relationship between process parameters and quality attributes [5]. Design space definition must encompass all critical aspects of salt formation, including reactant ratios, temperature profiles, solvent compositions, and crystallization conditions. Control strategies must ensure operation within the proven acceptable ranges for all critical quality attributes.

Barbexaclone represents a unique pharmaceutical entity as a salt compound combining two distinct active pharmaceutical ingredients: propylhexedrine and phenobarbital [1] [2] [3]. The compound exhibits complex physicochemical behavior that reflects the combined characteristics of its individual components, with barbexaclone being composed of 40% propylhexedrine and 60% phenobarbital by weight [1] [2] [3].

The molecular formula of barbexaclone is C22H33N3O3, with a molecular weight of 387.52 g/mol [1] [4]. The chemical structure consists of the salt combination of (2S)-1-cyclohexyl-N-methylpropan-2-amine (propylhexedrine) and 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione (phenobarbital) [1] [5]. This dual-component nature fundamentally influences all physicochemical properties of the compound.

Solubility Profile Across pH Gradients

The solubility characteristics of barbexaclone are significantly influenced by the pH-dependent behavior of its phenobarbital component, which exhibits a pKa of 7.2-7.3 [6] [7] [8]. This ionization constant plays a crucial role in determining the compound's dissolution behavior across different pH environments.

Phenobarbital demonstrates poor water solubility at neutral pH, with reported values of 1110 mg/L at 25°C [9] [8]. However, the solubility increases dramatically under alkaline conditions, where phenobarbital becomes freely soluble in alkali hydroxides and carbonates [7] [10]. This pH-dependent solubility follows the Henderson-Hasselbalch equation, with phenobarbital sodium showing enhanced aqueous solubility compared to the free acid form [6] [9].

The propylhexedrine component contributes additional complexity to the solubility profile. Propylhexedrine free base exhibits very slight water solubility, while the hydrochloride salt form demonstrates improved aqueous dissolution [11] [13]. Many propylhexedrine salts are described as stable, clear to off-white crystalline substances that readily dissolve in water [11].

For barbexaclone formulations, the ratio of solvents and pH can significantly alter solubility characteristics [9]. Development of alcohol-free phenobarbital solutions has demonstrated that co-solvent systems using propylene glycol, glycerin, and simple syrup can enhance dissolution while maintaining stability [9]. The optimized formulations showed successful solubilization of phenobarbital at concentrations of 400 mg/100 ml using carefully balanced co-solvent ratios [9].

| pH Condition | Solubility Behavior | Mechanism |

|---|---|---|

| Acidic (pH < 6) | Limited solubility | Predominantly unionized forms |

| Neutral (pH 7) | Moderate solubility | Partial ionization of phenobarbital |

| Alkaline (pH > 8) | Enhanced solubility | Complete ionization, salt formation |

Thermal Stability and Decomposition Kinetics

The thermal stability of barbexaclone must be evaluated through the lens of its individual components, as direct thermal stability studies of the combination compound are limited in the available literature. Both phenobarbital and propylhexedrine exhibit distinct thermal decomposition profiles that influence the overall stability of barbexaclone.

Phenobarbital demonstrates polymorphic behavior that significantly affects thermal stability [14]. Research has identified six different phenobarbital modifications (Forms A, B, C, D, E, and F), with varying stability characteristics under different temperature and humidity conditions [14]. Forms A, B, and F remain stable at both 0% and 75% relative humidity at 45°C for three months, while Forms C, D, and E undergo transformation during storage [14]. The transformation rates vary, with Form D (dioxane solvate) showing the highest transformation rate [14].

Thermal decomposition of phenobarbital produces multiple degradation products, including N-methyl-2-phenylbutyramide, N,N-dimethyl-2-phenylbutyramide, methyl 2-phenylbutyrate, and various malondiamide derivatives [15] [16] [17]. These degradation products have been identified through mass spectrometry analysis of thermally stressed samples [15]. The hydrolytic stability of phenobarbital shows pH dependence, with a half-life of 74 hours at pH 7 and 176°F [18] [19].

Propylhexedrine hydrochloride exhibits thermal decomposition characteristics with formation of toxic gases during heating or fire conditions [20] [21]. The compound has a melting point range of 123-128°C [20] [21]. The free base form of propylhexedrine shows different thermal characteristics, with boiling points of 205°C at 760 mmHg and 92-93°C at 20 mmHg [22].

| Component | Thermal Property | Value/Observation |

|---|---|---|

| Phenobarbital (Forms A,B,F) | Stability at 45°C | Stable for 3 months |

| Phenobarbital (Forms C,D,E) | Stability at 45°C | Transformation during storage |

| Propylhexedrine HCl | Melting Point | 123-128°C |

| Propylhexedrine | Boiling Point | 205°C at 760 mmHg |

For barbexaclone formulations, accelerated stability testing using the Arrhenius method has been employed to predict shelf-life under normal storage conditions [9]. The degradation kinetics typically follow first-order reaction pathways, allowing for extrapolation from elevated temperature studies to room temperature stability predictions [9].

Partition Coefficients and Lipophilicity

The lipophilicity characteristics of barbexaclone are determined by the combined partition behavior of its constituent components. Computational predictions suggest a LogP value of 4.20780 for barbexaclone, indicating significant lipophilic character [4]. This high predicted lipophilicity suggests substantial membrane permeability and tissue distribution capabilities.

Phenobarbital exhibits moderate lipophilicity with experimental LogP values of 1.47 [23] [8] [24]. This relatively modest lipophilicity enables blood-brain barrier penetration while maintaining acceptable aqueous solubility characteristics [25] [23]. The LogP value is consistent across multiple measurement methods, with predicted values ranging from 1.4 to 1.41 [8].

Propylhexedrine demonstrates higher lipophilicity than phenobarbital, with LogP values ranging from 2.70 to 3.37 depending on the measurement method [13] [26]. The ChEMBL database reports a LogP of 2.70, while DrugBank calculations using ALOGPS yield 3.37 [13] [26]. Computational predictions using the Crippen method suggest a LogP of 2.824 [27].

The differential lipophilicity between components has significant pharmacokinetic implications. Mouse studies have demonstrated that propylhexedrine achieves a much higher volume of distribution (19.3 L/kg) compared to phenobarbital (0.78 L/kg) following intravenous administration [28]. This reflects the higher lipophilic nature of propylhexedrine and its tendency for tissue accumulation [28].

| Component | LogP Value | Method | Tissue Distribution |

|---|---|---|---|

| Barbexaclone | 4.21 | Predicted (ChemSrc) | High membrane permeability expected |

| Phenobarbital | 1.47 | Experimental | Moderate brain penetration |

| Propylhexedrine | 2.70-3.37 | Various methods | Extensive tissue accumulation |

The octanol-water partition coefficient measurements provide fundamental insights into the hydrophobic-hydrophilic balance of these compounds [29] [30] [31]. Values greater than 1 (positive LogP) indicate preference for the lipophilic octanol phase, while the magnitude correlates with membrane permeability and bioavailability characteristics [29] [30].

For barbexaclone, the combination of a moderately lipophilic barbiturate (phenobarbital) with a highly lipophilic sympathomimetic amine (propylhexedrine) creates a unique pharmacokinetic profile. This combination enables both central nervous system penetration for anticonvulsant activity and peripheral distribution for the intended psychostimulant counteraction of sedative effects [1] [2] [3].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AA - Barbiturates and derivatives

N03AA04 - Barbexaclone

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Absorption Distribution and Excretion

In mice, the volume of distribution was 0.78L/kg of phenobarbital, and 19.3L/kg for propylhexedrine, after i.v. administration. [3] High but unequal tissue accumulation of propylhexedrine was observed in mice: lung = kidney > liver = brain > spleen > heart > skeletal muscle. [3]

Wikipedia

Biological Half Life

Dates

2: Iven H, Feldbusch E. Pharmacokinetics of phenobarbital and propylhexedrine after administration of barbexaclone in the mouse. Naunyn Schmiedebergs Arch Pharmacol. 1983 Sep;324(2):153-9. PubMed PMID: 6139756.

3: Borromei A, Caramelli R, Cipriani G, Giancola LC, Guerra L, Lozito A. [Neurotraumatology and post-traumatic epilepsy. Prevention, treatment and long-term follow-up. Barbexaclone + phenobarbital (maliasin) versus diphenylhydantoin, phenobarbital, primidone, carbamazepine]. Minerva Med. 1987 Nov 30;78(22):1687-705. Review. Italian. PubMed PMID: 3320814.

4: Darcın AE, Dilbaz N, Okay IT. Barbexaclone abuse in a cannabis ex-user. Subst Abus. 2010 Oct;31(4):270-2. doi: 10.1080/08897077.2010.514246. PubMed PMID: 21038181.

5: Perucca E, Grimaldi R, Ruberto G, Gelmi C, Trimarchi F, Crema A. Comparative kinetics of phenobarbital after administration of the acid and the propylhexedrine salt (barbexaclone). Eur J Clin Pharmacol. 1986;29(6):729-30. PubMed PMID: 3709618.

6: Bretas AD, de Lemos Neto M. [Effects of barbexaclone on the electroencephalogram, motor activity and experimental convulsions]. Arq Neuropsiquiatr. 1983 Dec;41(4):356-66. Spanish. PubMed PMID: 6661099.

7: Reis TT, Maia Filho PC, Cechini PC. [Clinical evaluation of the therapeutic value of barbexaclone including determination of plasma levels of the barbiturate]. Arq Neuropsiquiatr. 1980 Mar;38(1):93-8. Portuguese. PubMed PMID: 6105861.

8: Salles Barbosa MF. [Barbexaclone in the treatment of cerebral dysrhythmia]. Arq Neuropsiquiatr. 1978 Sep;36(3):245-9. Portuguese. PubMed PMID: 28716.

9: Canger R, Wahl L. [On the treatment of epilepsy with Maliasin]. Nervenarzt. 1968 Oct;39(10):476-8. German. PubMed PMID: 4972878.

10: Cabral Filho G, Mariani MD, Fonseca LF, Soares Neto V, Bolina ND. [Clinical and laboratory experience in the treatment of epilepsy with barbexaclone. Considerations on 29 cases]. Arq Neuropsiquiatr. 1980 Sep;38(3):269-77. Portuguese. PubMed PMID: 6110418.

11: Yaris F, Kadioglu M, Kesim M, Ulku C, Yaris E, Kalyoncu NI. Barbexaclone use in pregnancy. Saudi Med J. 2004 Feb;25(2):245-6. PubMed PMID: 14968233.

12: Visintini D, Calzetti S, Mancia D. [Barbexaclone in the treatment of the epilepsies (author's transl)]. Riv Patol Nerv Ment. 1981 Jan-Feb;102(1):29-37. Italian. PubMed PMID: 7345550.

13: KRUEGER HJ, SCHWARZ H. [CLINICAL COMMUNICATION ON THE THERAPY OF EPILEPSY WITH MALIASIN]. Med Welt. 1965 Apr 3;14:690-2. German. PubMed PMID: 14276849.

14: de Lima JM, Oliveira C, Duro LA, Poiares Nde M. [Effect of barbexaclone in convulsive crisis difficult to control]. Arq Neuropsiquiatr. 1980 Mar;38(1):89-92. Portuguese. PubMed PMID: 6105860.

15: Oliveira C, Fernandes I, De Lima JM, Musse R. [Clinical trial with barbexaclone in epilepsies]. Arq Neuropsiquiatr. 1977 Mar;35(1):68-72. Portuguese. PubMed PMID: 14606.

16: Oliveira C, Fernandes I, de Lima JM, Duro LA, da Silva CV. [Effects of barbexaclone in Lennox-Gastaut syndrome]. Arq Neuropsiquiatr. 1978 Dec;36(4):340-9. Portuguese. PubMed PMID: 36058.

17: Bragatti JH, Caleffi GH, Prenna FJ. [Clinical trial with a new anti-epileptic: barbexaclone]. Arq Neuropsiquiatr. 1977 Sep;35(3):277-81. Portuguese. PubMed PMID: 20070.

18: Becker B. [Experience with the antiepileptic maliasin]. Med Welt. 1968 Mar 2;9:577-80. German. PubMed PMID: 5719393.

19: Oliveira C, Fernandes I, de Lima JM. [Re-evaluation of barbexaclone in 20 epileptic patients]. Arq Neuropsiquiatr. 1978 Jun;36(2):135-8. Portuguese. PubMed PMID: 26322.

20: Steinhoff BJ, Stodieck SR. Temporary abolition of seizure activity by flumazenil in a case of valproate-induced non-convulsive status epilepticus. Seizure. 1993 Sep;2(3):261-5. PubMed PMID: 8162392.